molecular formula C21H20Cl3N3 B3013671 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321848-35-5

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B3013671
CAS No.: 321848-35-5
M. Wt: 420.76
InChI Key: AHNALRAMTSQXPD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H20Cl3N3 and its molecular weight is 420.76. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been studied for its interaction with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor, and its molecular interaction has been analyzed using the AM1 molecular orbital method. This study led to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of cannabinoid receptor interactions (Shim et al., 2002).

Synthesis and Pharmacological Testing

Facile synthesis methods have been developed for derivatives of this compound, with investigations into the effects of structural changes on CB1 receptor antagonism. This includes the study of the replacement of the -CO group by the -SO2 group in the compound, highlighting its chemical versatility (Srivastava et al., 2008).

Structure-Activity Relationships

Research has also delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has significant implications for developing more selective and potent cannabinoid ligands, with potential therapeutic applications (Lan et al., 1999).

Potential for Imaging Studies

The compound has been explored for its potential in imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), for CB1 receptors in the brain. This is crucial for advancing our understanding of the role of cannabinoids in various physiological and pathological processes (Kumar et al., 2004).

Metabolism Studies

Understanding the metabolism of diarylpyrazoles, including this compound, has been another area of focus. Studies on how these compounds are metabolized can provide insights into their pharmacokinetics and potential therapeutic uses (Zhang et al., 2005).

Therapeutic Potential

There's ongoing research into the therapeutic potential of this compound and its derivatives. Studies include the exploration of its use in treating conditions such as memory disorders, given its role as a cannabinoid CB1 receptor antagonist (Wolff & Leander, 2003).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNALRAMTSQXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.